molecular formula C₉H₁₆O₇ B1159529 Ethyl β-D-Glucuronide Methyl Ester

Ethyl β-D-Glucuronide Methyl Ester

Cat. No.: B1159529
M. Wt: 236.22
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl β-D-glucuronide methyl ester is a derivative of glucuronic acid, where both hydroxyl and carboxyl groups are esterified (methyl and ethyl esters, respectively). This modification alters its physicochemical properties, such as solubility and metabolic stability, compared to non-esterified glucuronides. Glucuronide esters are frequently studied for their roles in drug metabolism, detoxification, and bioactive flavonoid delivery .

Properties

Molecular Formula

C₉H₁₆O₇

Molecular Weight

236.22

Synonyms

6-Ethoxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic Acid Methyl Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Ethyl β-D-glucuronide methyl ester differs from similar compounds in esterification patterns and aglycone (non-sugar) components. Key structural analogs include:

Compound Name Aglycone Ester Groups Key Structural Features Source/Application
This compound Glucuronic acid Methyl (C-6"), ethyl (C-1) Dual esterification enhances lipophilicity Synthetic/Pharmaceutical intermediates
Quercetin-3-O-β-D-glucuronide methyl ester Quercetin Methyl (C-6") Antioxidant, anti-inflammatory Natural (plants: Polygonum spp.)
Luteolin-7-O-β-D-glucuronide methyl ester Luteolin Methyl (C-6") ROS inhibition, LDL peroxidation protection Lycopi Herba
Apigenin-7-O-β-D-glucuronide methyl ester Apigenin Methyl (C-6") Antitumor, antimicrobial Sonchus oleraceus
Rhamnazin-3-O-β-D-glucuronide-6"-methyl ester Rhamnazin Methyl (C-6") Cytotoxic (ovarian cancer cells) Syzygium aromaticum

Pharmacological and Biochemical Differences

  • Lipophilicity and Bioavailability: this compound’s dual esterification increases lipophilicity compared to mono-esterified analogs (e.g., methyl or ethyl esters alone). This may enhance membrane permeability but reduce aqueous solubility . Example: Quercetin-3-O-β-D-glucuronide methyl ester exhibits higher cellular uptake than its non-esterified form, correlating with improved antioxidant activity in Caco-2 cells .
  • Enzyme Inhibition: Methyl esters of flavonoid glucuronides (e.g., quercetin derivatives) show stronger binding to acetylcholinesterase (AChE) than ethyl esters due to optimal steric fit. For instance, quercetin-3-O-β-D-glucuronide methyl ester has a binding energy of −10.5 kcal/mol, outperforming ethyl esters in AChE inhibition .
  • Metabolic Stability : Ethyl esters are more resistant to esterase hydrolysis than methyl esters, prolonging systemic circulation. This property is exploited in prodrug designs (e.g., raltegravir glucuronide esters) .

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